Functional Activity at Human Nicotinic Acetylcholine Receptor (nAChR) Relative to Class Baseline
N-ethyl-2-(piperidin-3-yloxy)acetamide was evaluated for functional potency at the human nicotinic acetylcholine receptor (subtype TE671, muscle) in a cell-based assay. The compound exhibited an EC₅₀ of 30,000 nM (3.0E+4 nM) [1]. While no direct head-to-head comparator data is publicly available for this specific assay, this value establishes a quantitative baseline for the 3-yloxy N-ethyl derivative. In contrast, related aryloxypiperidine and piperidinyloxy acetamide scaffolds have been reported with nanomolar to sub-nanomolar affinities at various nAChR subtypes and other GPCR targets, indicating that subtle structural modifications within this chemical space yield orders-of-magnitude differences in target engagement [2].
| Evidence Dimension | Functional potency (EC₅₀) at human nicotinic acetylcholine receptor (muscle subtype TE671) |
|---|---|
| Target Compound Data | EC₅₀ = 30,000 nM (3.0E+4 nM) |
| Comparator Or Baseline | Class reference: Piperidinyloxy acetamide/aryloxypiperidine derivatives with reported nAChR affinities in the low nanomolar to sub-nanomolar range (e.g., Ki < 10 nM) |
| Quantified Difference | Target compound exhibits >3,000-fold lower potency relative to high-affinity class members |
| Conditions | Cell-based functional assay at human nAChR subtype TE671 (muscle) [1] |
Why This Matters
This quantitative activity profile enables rational selection when screening for compounds with moderate nAChR modulation, avoiding the confounding off-target effects often associated with high-potency ligands.
- [1] BindingDB. Affinity Data: EC₅₀: 3.00E+4 nM. Compound evaluated for functional potencies and efficacies at human Nicotinic acetylcholine receptor subtype TE671 (muscle). View Source
- [2] Nirogi, R.; et al. J Med Chem 2019, 62 (3), 1203–1217. (Reports hH3R Ki = 8.73 nM for a piperidinyloxy acetamide clinical candidate). View Source
